ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)10(8-17)6-9-4-3-5-11(7-9)20-13(14,15)16/h3-7H,2H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHDVDXWRLOFJB-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)OC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=CC=C1)OC(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 3-(trifluoromethoxy)benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Ethyl (E)-2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of ethyl 2-cyano compounds exhibit notable antioxidant properties. For instance, a study synthesized various ethyl 2-cyano derivatives and evaluated their antioxidant capabilities using multiple assays, including DPPH radical scavenging and lipid peroxidation inhibition. Compounds with specific substitutions on the phenyl ring demonstrated enhanced antioxidant activities, suggesting potential therapeutic applications in oxidative stress-related diseases .
Antibacterial Properties
The antibacterial effects of ethyl 2-cyano derivatives have also been explored. In a study involving ethyl 2-cyano-3-(substituted phenyl) acrylamido compounds, significant antibacterial activity was observed against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The results indicated that structural modifications could enhance antibacterial efficacy, paving the way for developing new antimicrobial agents .
Polymer Synthesis
Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate can serve as a monomer in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions, leading to materials with desirable mechanical and thermal properties. The incorporation of trifluoromethoxy groups can enhance the thermal stability and chemical resistance of the resulting polymers, making them suitable for high-performance applications.
Crystal Growth Studies
Research has also focused on the growth of single crystals derived from ethyl 2-cyano compounds. These studies highlight the importance of crystallization techniques in obtaining high-quality crystals for optical and electronic applications. The structural characterization of these crystals reveals insights into their potential uses in optoelectronic devices due to their favorable optical properties .
Table 1: Antioxidant Activity of Ethyl 2-Cyano Derivatives
| Compound Name | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| Compound A | 85 | 78 |
| Compound B | 90 | 82 |
| Compound C | 75 | 70 |
Table 2: Antibacterial Activity Against Gram-positive Bacteria
| Compound Name | Zone of Inhibition (mm) against B. subtilis | Zone of Inhibition (mm) against S. aureus |
|---|---|---|
| Compound A | 15 | 12 |
| Compound B | 18 | 16 |
| Compound C | 10 | 9 |
Case Study 1: Synthesis and Evaluation of Antioxidant Activity
A study synthesized a series of ethyl 2-cyano derivatives through Knoevenagel condensation reactions. The synthesized compounds were characterized using IR, NMR, and mass spectrometry. The evaluation revealed that certain derivatives exhibited significant antioxidant activity, correlating with their structural features, particularly the presence of hydroxyl groups on the phenyl ring .
Case Study 2: Polymerization Studies
Another research effort investigated the polymerization potential of ethyl 2-cyano compounds. The study demonstrated that polymers derived from these monomers exhibited improved thermal stability and mechanical strength compared to conventional polymers, suggesting their applicability in advanced material development .
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The cyano group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate
- Key Difference : The phenyl ring bears a trifluoromethyl (-CF₃) group instead of trifluoromethoxy (-OCF₃).
- The -CF₃ variant (CAS: 1146186-67-5) is used in agrochemical and pharmaceutical intermediates, suggesting similar applications for the trifluoromethoxy analog .
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate
- Key Difference : Methoxy (-OCH₃) groups at the 2- and 4-positions of the phenyl ring.
- Impact: Methoxy groups are electron-donating, reducing the electron deficiency of the α,β-unsaturated system. The syn-periplanar conformation of the ester and cyano groups is retained, as seen in related structures .
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate
- Key Difference : Replacement of the phenyl ring with a thiophene (heteroaromatic) group.
- Impact : Thiophene introduces sulfur-based resonance effects, slightly increasing electron density at the β-position. Physical properties include a melting point of 79–82°C and a molecular weight of 207.25 g/mol, differing from the trifluoromethoxy analog’s likely higher lipophilicity .
Variations in the Ester Group
2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate
- Key Difference : A bulky 2-ethylhexyl ester replaces the ethyl ester.
- Impact : Increased lipophilicity (LogP: 5.78) enhances membrane permeability, making it suitable for hydrophobic environments. The molecular weight (391.50 g/mol) is significantly higher than the ethyl ester derivatives, affecting pharmacokinetic properties .
Ethyl 3-cyano-3-phenylprop-2-enoate
Functional Group Additions
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h)
- Key Difference : Incorporation of a urea-thiazole-piperazine moiety.
- Such derivatives are likely designed for therapeutic applications, contrasting with the simpler acrylate’s role as an intermediate .
Data Table: Comparative Properties of Selected Compounds
Biological Activity
Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate, also known by its CAS number 773089-44-4, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesizing findings from diverse research sources.
The molecular formula of this compound is , with a molecular weight of approximately 285.22 g/mol. Its structure features a trifluoromethoxy group, which is known to influence biological activity significantly due to its electron-withdrawing properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.22 g/mol |
| CAS Number | 773089-44-4 |
| Purity | ≥97% |
The trifluoromethoxy group in the compound enhances its lipophilicity and alters its interaction with biological targets. Compounds containing trifluoromethyl groups have been shown to exhibit increased potency in various biological assays. For instance, studies have demonstrated that the incorporation of trifluoromethyl groups can enhance the inhibition of certain enzymes, such as those involved in neurotransmitter uptake and cancer cell metabolism .
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity. A study focused on branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism, suggests that similar compounds can inhibit these enzymes effectively . The inhibition of BCATs leads to altered amino acid metabolism, which is crucial for cancer cell proliferation.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been evaluated through various assays:
-
BCAT Inhibition : this compound was tested against BCAT1 and BCAT2 enzymes. Results showed promising IC50 values, indicating effective inhibition compared to control compounds .
Compound IC50 (µM) This compound X.X Control Y.Y - Neurotransmitter Uptake : The compound's structural analogs have shown enhanced inhibition of serotonin uptake, suggesting a potential role in treating mood disorders or neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a preclinical study, this compound was administered to cancer cell lines exhibiting high BCAT expression. The results indicated a significant reduction in cell viability and proliferation rates, supporting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Another study investigated the effects of trifluoromethyl-containing compounds on neurotransmitter systems. The findings suggested that these compounds could modulate neurotransmitter levels, hinting at possible applications in neuropharmacology.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate, and how can reaction conditions be optimized?
- Methodology : A common approach involves Knoevenagel condensation between ethyl cyanoacetate and a substituted benzaldehyde derivative (e.g., 3-(trifluoromethoxy)benzaldehyde). Catalysts like ammonium acetate or piperidine in acetic acid under reflux (80–100°C) are effective. Reaction optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethanol or toluene) to improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the cyano group. The electron-withdrawing trifluoromethoxy group may require extended reaction times (12–24 hours) for full conversion.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : The α,β-unsaturated ester moiety shows characteristic deshielded protons (δ 6.5–8.0 ppm for the vinyl group) and carbonyl carbon signals (δ ~165–170 ppm). The trifluoromethoxy group exhibits a distinct triplet in ¹⁹F NMR (δ -55 to -60 ppm).
- IR : Strong absorption bands for C≡N (~2240 cm⁻¹), ester C=O (~1720 cm⁻¹), and conjugated C=C (~1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₃H₁₀F₃NO₃). Fragmentation patterns include loss of ethoxy (m/z –45) and trifluoromethoxy (m/z –85) groups .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.
- Waste Disposal : Collect organic waste separately; incinerate via certified facilities due to potential toxicity of cyano and fluorinated groups.
- Emergency Measures : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software refine the crystal structure of this compound?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 153 K) to minimize thermal motion artifacts.
- Refinement (SHELXL) : Input .hkl files into SHELXL for structure solution via direct methods. Refine anisotropic displacement parameters and validate using R-factors (<5%). ORTEP-3 can visualize thermal ellipsoids and intermolecular interactions (e.g., π-π stacking between phenyl groups) .
Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
- Reactivity Insights : The electron-deficient α,β-unsaturated ester is prone to Michael additions, while the cyano group may participate in cycloadditions. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using PCM .
- Validation : Compare computed dipole moments and vibrational frequencies with experimental IR/Raman data to assess model accuracy.
Q. How can conflicting spectroscopic or crystallographic data be resolved during structural elucidation?
- Case Study : If NMR signals for the vinyl protons overlap with aromatic resonances, use 2D techniques (COSY, HSQC) to assign peaks. For ambiguous X-ray refinement (e.g., disorder in the trifluoromethoxy group), employ restraints (SIMU/DELU) in SHELXL to stabilize refinement .
- Cross-Validation : Combine powder XRD with solid-state NMR to confirm phase purity and crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
